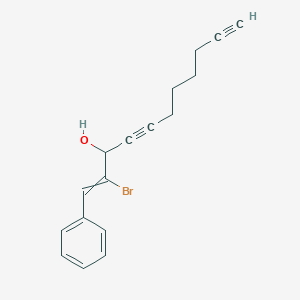
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol is a chemical compound with the molecular formula C17H17BrO It is characterized by the presence of a bromine atom, a phenyl group, and a unique structure featuring both an alkene and two alkyne groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol typically involves multi-step organic reactions. One common method includes the bromination of 1-phenylundec-1-ene-4,10-diyn-3-ol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of 2-hydroxy-1-phenylundec-1-ene-4,10-diyn-3-ol.
Oxidation: Formation of 2-bromo-1-phenylundec-1-ene-4,10-diyn-3-one.
Reduction: Formation of 2-bromo-1-phenylundec-1-ene-4,10-diene-3-ol.
Aplicaciones Científicas De Investigación
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenyl group play crucial roles in binding to these targets, while the alkyne groups may participate in covalent modifications. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-phenylethene: Similar structure but lacks the alkyne groups.
2-Bromo-1-phenylhept-1-ene-4-yne: Contains only one alkyne group.
2-Bromo-1-phenylundec-1-ene-4-yne: Contains one alkyne group and a similar carbon chain length.
Uniqueness
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol is unique due to its combination of a bromine atom, a phenyl group, and two alkyne groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propiedades
Número CAS |
329315-80-2 |
|---|---|
Fórmula molecular |
C17H17BrO |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
2-bromo-1-phenylundec-1-en-4,10-diyn-3-ol |
InChI |
InChI=1S/C17H17BrO/c1-2-3-4-5-6-10-13-17(19)16(18)14-15-11-8-7-9-12-15/h1,7-9,11-12,14,17,19H,3-6H2 |
Clave InChI |
RHBFUACLMFWHLP-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCC#CC(C(=CC1=CC=CC=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1'',1'''-{Methanetetrayltetrakis[(4,1-phenylene)ethene-2,1-diyl]}tetrabenzene](/img/structure/B14251364.png)

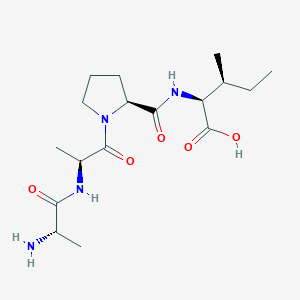
![Bis[(4-bromophenyl)methyl] methylphosphonate](/img/structure/B14251385.png)
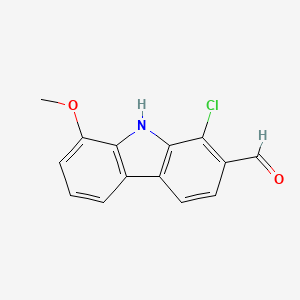
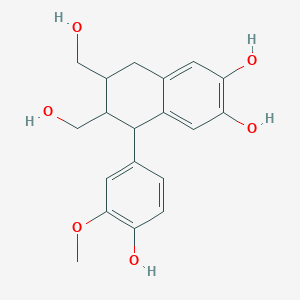
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)

![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
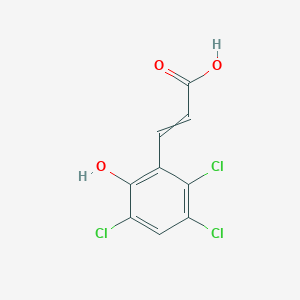
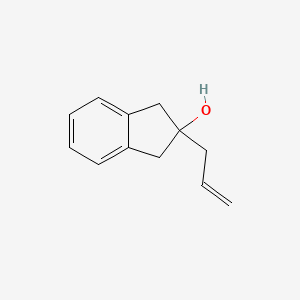
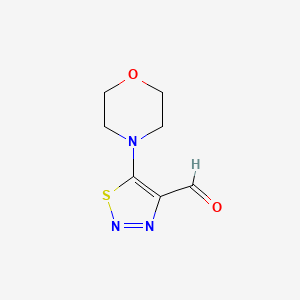
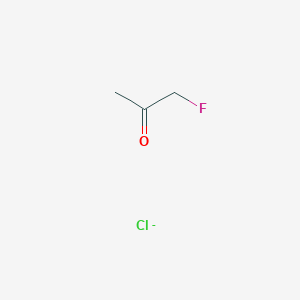
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
